BKI-1770
Description
Historical Context of BKI Development
The development of Bumped Kinase Inhibitors (BKIs) originated from the recognition of distinct structural differences between parasitic and mammalian kinases, specifically at the adenosine (B11128) triphosphate (ATP)-binding pocket. This structural divergence, often involving a smaller "gatekeeper" residue in parasite kinases, allowed for the rational design of inhibitors with bulky substituents that could selectively bind to the parasite enzyme while being excluded from the larger ATP-binding pockets of host kinases nih.govnih.govmdpi.com. Early BKI compounds, such as pyrazolopyrimidine derivatives, demonstrated potent and selective inhibition of apicomplexan calcium-dependent protein kinases (CDPKs) nih.govnih.gov. Over the past decade, medicinal chemistry efforts have led to the development of several hundred BKI compounds, primarily based on three scaffolds: pyrrolopyrimidine (PrP), pyrazolopyrimidine, and 5-aminopyrazole-4-carboxamide nih.gov. BKI-1770, a compound derived from the 5-aminopyrazole-4-carboxamide scaffold, represents a more recent advancement in this class, specifically investigated for its potential in treating cryptosporidiosis nih.govresearchgate.netacs.orgacs.org. Its development aimed to address earlier challenges in the BKI series, such as potential cardiotoxicity, while maintaining strong efficacy and favorable in vitro safety profiles nih.govresearchgate.netacs.org.
Overview of Apicomplexan Parasite Kinases as Drug Targets
Apicomplexan parasites, including those responsible for malaria (Plasmodium spp.), toxoplasmosis (Toxoplasma gondii), and cryptosporidiosis (Cryptosporidium parvum), cause widespread diseases globally frontiersin.org. Kinases play crucial roles in regulating numerous essential processes throughout the complex life cycles of these parasites, including calcium signaling, motility, and host cell invasion nih.govpnas.orgelifesciences.orgnih.gov. Their involvement in fundamental biological pathways makes them attractive targets for drug development frontiersin.orgpnas.orgmdpi.commdpi.com. The absence of direct mammalian homologs for many of these parasitic kinases further enhances their appeal as drug targets, as it offers the potential for developing highly selective compounds with reduced off-target effects in the host nih.govnih.govpnas.org.
Calcium-Dependent Protein Kinase 1 (CDPK1) as a Key Target
Calcium-dependent protein kinase 1 (CDPK1) has been identified as a particularly promising drug target in apicomplexan parasites nih.govnih.govnih.govfrontiersin.orgpnas.orgasm.orgelifesciences.orgoup.comnih.gov. CDPKs are major transducers of Ca2+ signaling in plants and protists, controlling vital processes such as Ca2+-dependent secretion, parasite motility, gametogenesis, and invasion and egress from infected cells pnas.org. Genetic studies have demonstrated that CDPK1 is essential for parasite viability, invasion, and growth in various apicomplexans, including Toxoplasma gondii (TgCDPK1) and Cryptosporidium parvum (CpCDPK1) nih.govpnas.orgelifesciences.orgasm.orgoup.commdpi.com.
This compound has been specifically reported as a potent inhibitor of Cryptosporidium parvum CDPK1 (CpCDPK1) nih.govasm.orgoup.commdpi.comresearchgate.netnus.edu.sg. Research findings indicate that this compound exhibits strong enzymatic inhibition against CpCDPK1 and significant antiparasitic activity against C. parvum in vitro nih.govasm.orgmdpi.comresearchgate.net.
Table 1: In Vitro Activity of this compound against Cryptosporidium parvum CDPK1 and Parasite
| Target/Organism | IC50 (nM) / EC50 (µM) | Reference |
| CpCDPK1 | 2.5 nM (IC50) | mdpi.com |
| C. parvum | 0.51 µM (EC50) | mdpi.com |
Distinguishing Parasitic Kinases from Mammalian Kinases
A key feature that distinguishes many parasitic kinases, particularly CDPK1s in apicomplexans, from their mammalian counterparts is the presence of a small "gatekeeper" residue within their ATP-binding pocket nih.govnih.govmdpi.commdpi.com. While mammalian kinases typically possess a larger, bulky residue at this position, many apicomplexan CDPK1s, including those from Toxoplasma gondii and Cryptosporidium parvum, contain a smaller residue, such as glycine (B1666218) nih.govnih.govmdpi.com. This structural difference creates an expanded hydrophobic pocket in the parasite kinase's ATP-binding site nih.govmdpi.com.
Bumped Kinase Inhibitors are specifically designed to exploit this difference. They incorporate a bulky chemical moiety (e.g., a bulky C3-aryl substituent) that can occupy this enlarged hydrophobic pocket in the parasitic enzyme, leading to potent inhibition nih.govmdpi.com. Conversely, the larger gatekeeper residues in mammalian kinases sterically hinder the binding of these bulky inhibitors, thereby conferring selectivity and minimizing off-target effects on host physiology nih.govnih.gov. This principle underpins the selective action of compounds like this compound against parasitic CDPK1, allowing for targeted antiparasitic therapy nih.govresearchgate.net.
Strategic Approaches in Antiparasitic Drug Discovery
Antiparasitic drug discovery employs various strategic approaches to identify and develop new therapeutic agents against a range of parasitic diseases frontiersin.orgpnas.orgmdpi.comonehealthdrugs.com. These strategies are crucial given the persistent challenge of drug resistance and the need for novel modes of action frontiersin.orgmdpi.comfrontiersin.orgmdpi.com.
Target-Based Drug Discovery Paradigms
Target-based drug discovery involves identifying and validating specific molecular targets within the parasite that are essential for its survival or pathogenesis, and then designing or screening compounds to inhibit these targets acs.orgpasteur.frmdpi.comacs.orgmdpi.comtandfonline.com. This approach leverages detailed knowledge of the target's structure and function, often employing rational drug design and structure-based drug design techniques mdpi.comtandfonline.com. The development of BKIs, including this compound, exemplifies a successful target-based strategy, where the unique ATP-binding pocket of parasitic CDPK1 was specifically targeted for inhibition nih.govnih.govoup.comresearchgate.net. This paradigm allows for the systematic optimization of compounds for potency and selectivity against the chosen target mdpi.com.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.464 |
IUPAC Name |
5-Amino-3-(6-ethoxynaphthalen-2-yl)-1-(4-hydroxy-2-methylbutan-2-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-4-28-16-8-7-13-11-15(6-5-14(13)12-16)18-17(20(23)27)19(22)25(24-18)21(2,3)9-10-26/h5-8,11-12,26H,4,9-10,22H2,1-3H3,(H2,23,27) |
InChI Key |
OBPBNYWSAYFJIX-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(N)N(C(CCO)(C)C)N=C1C2=CC=C3C=C(OCC)C=CC3=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BKI-1770; BKI 1770; BKI1770; |
Origin of Product |
United States |
Mechanism of Action and Molecular Targeting of Bki 1770
BKI-1770 as an ATP-Competitive Inhibitor
This compound is a member of the Bumped Kinase Inhibitors (BKIs) class, which functions as an ATP-competitive inhibitor. plos.orgnih.gov These inhibitors are designed to target the ATP-binding site of specific protein kinases. plos.orgnih.gov The mechanism involves this compound competing with the kinase's natural substrate, adenosine (B11128) triphosphate (ATP), for binding. By occupying the ATP-binding pocket, the inhibitor blocks the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby preventing the downstream signaling cascade that the kinase regulates. The "bumped" terminology for this class of inhibitors refers to a specific chemical modification, a bulky aromatic substituent, that is crucial for its selective binding. plos.orgnih.gov
Specificity for Apicomplexan CDPK1
The efficacy and reduced risk of host toxicity for BKIs like this compound stem from their high selectivity for parasite kinases over their mammalian counterparts. nih.gov This specificity is primarily due to a key structural difference in the ATP-binding site of Calcium-Dependent Protein Kinase 1 (CDPK1) found in apicomplexan parasites. plos.orgnih.gov Apicomplexan CDPK1 possesses an unusually small "gatekeeper" residue—specifically, a glycine (B1666218)—at a critical position in the ATP-binding pocket. plos.orgnih.gov This small residue creates a unique hydrophobic pocket that is not present in most mammalian kinases, which typically have a much bulkier gatekeeper residue. plos.org The "bump" on the BKI molecule is specifically designed to fit into this unique pocket, allowing for potent and selective inhibition of the parasite enzyme. plos.orgnih.gov
Laboratory studies have quantified the potent activity of this compound against the CDPK1 enzyme from Cryptosporidium parvum (CpCDPK1). The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%, has been determined for this compound. In vitro screening assays demonstrated that this compound inhibits CpCDPK1 with an IC50 value of 0.0048 µM. nih.gov This sub-nanomolar potency highlights the strong interaction between the inhibitor and its target enzyme.
To assess the selectivity of this compound, its inhibitory activity against human kinases is also measured. A representative mammalian kinase, the human proto-oncogene tyrosine-protein kinase Src (HsSRC), is often used for this purpose. In contrast to its high potency against the parasite kinase, this compound shows significantly less activity against HsSRC, with a reported IC50 value of 4.1 µM. nih.gov The substantial difference between the IC50 values for CpCDPK1 and HsSRC underscores the compound's high selectivity for the parasite target.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Organism | IC50 (µM) |
|---|---|---|
| CDPK1 | Cryptosporidium parvum | 0.0048 |
Impact on Parasite Biological Processes
The inhibition of CDPK1 by this compound has profound effects on several biological processes that are essential for the parasite's life cycle and virulence. asm.org CDPK1 is a critical regulator of calcium-mediated signaling pathways in apicomplexan parasites, which control key events such as host cell invasion and parasite proliferation. nih.govnih.govsemanticscholar.org
In apicomplexan parasites, CDPK1 plays a crucial role in regulating the secretion of micronemal proteins, which are adhesins necessary for gliding motility and attachment to host cells. nih.govresearchgate.net By inhibiting CDPK1, BKIs block these essential calcium-dependent secretion events. nih.gov This disruption prevents the parasite from moving effectively and from invading host cells, thereby halting the progression of the infection. nih.govresearchgate.net Studies on related BKIs have confirmed that they interfere with host cell invasion and egress. nih.gov
In addition to motility and invasion, CDPK1 is vital for the parasite's ability to egress from infected host cells and for intracellular proliferation. nih.govasm.org Inhibition of this kinase disrupts these processes. For instance, treatment with other BKIs has been shown to induce the formation of abnormal, multinucleated complexes within the host cell. nih.govnih.govucm.es This indicates that while nuclear division may continue, the final stage of cell division (cytokinesis) is blocked, preventing the formation of new, infective daughter parasites. This ultimately halts the replication cycle of the parasite. ucm.es
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Related Biochemical and Signaling Pathways Interrogated
The molecular targeting of Calcium-Dependent Protein Kinase 1 (CDPK1) by this compound in Cryptosporidium is anticipated to have significant downstream consequences on various biochemical and signaling pathways essential for the parasite's survival and proliferation. While direct, comprehensive studies on the specific metabolic and signaling perturbations induced by this compound are limited, inferences can be drawn from the known functions of CDPK1 and related kinases in apicomplexan parasites.
Inhibition of Cryptosporidium parvum CDPK1 (CpCDPK1) by this compound is likely to disrupt metabolic pathways that are crucial for the parasite's high energy and biosynthetic demands during its intracellular lifecycle. Viruses and intracellular parasites are known to reprogram host cell metabolism, often increasing glycolysis and glutaminolysis to acquire the necessary energy and molecular building blocks for replication nih.govresearchgate.net. For instance, infection with coxsackievirus B3 has been shown to enhance glycolysis in host cells to facilitate viral replication frontiersin.org. Similarly, parasitic infections can alter host carbohydrate and amino acid metabolism mdpi.com.
Cryptosporidium infection has been observed to suppress host intestinal epithelial cell mitogen-activated protein kinase (MAPK) signaling, which is involved in the host's anti-parasitic defense mdpi.com. While the direct effect of this compound on host cell metabolism has not been extensively detailed, its action on the parasite's key regulatory kinase would invariably impact the parasite's ability to manipulate the host's metabolic machinery.
Table 1: Potential Metabolic Pathways Affected by this compound via CDPK1 Inhibition
| Metabolic Pathway | Potential Effect of this compound | Rationale |
|---|---|---|
| Glycolysis | Disruption of parasite-induced host cell glycolysis | CDPK1 is crucial for parasite development, which relies on energy from host cell glycolysis. |
| Amino Acid Metabolism | Alteration of amino acid utilization by the parasite | Parasite proliferation requires significant protein synthesis, dependent on amino acid availability. |
| Lipid Metabolism | Inhibition of lipid acquisition and synthesis | Apicomplexan parasites scavenge and synthesize lipids for membrane formation. |
The primary mechanism of this compound involves the disruption of signaling cascades downstream of CpCDPK1. In apicomplexan parasites, CDPKs are central regulators of various processes, including motility, invasion, and egress from host cells nih.gov. The inhibition of CpCDPK1 by this compound is therefore expected to have pleiotropic effects on parasite signaling.
Studies on other apicomplexan kinases, such as Plasmodium falciparum protein kinase G (PfPKG), have utilized phosphoproteomics to identify numerous downstream targets involved in a range of cellular processes, including cell signaling, proteolysis, and gene regulation nih.govresearchgate.net. It is plausible that CpCDPK1, as a key signaling hub, also phosphorylates a multitude of substrates to regulate parasite physiology. Inhibition by this compound would block these phosphorylation events, leading to a collapse of these signaling pathways.
Furthermore, there is extensive crosstalk between different signaling pathways. For example, in vascular smooth muscle cells, signaling can involve transactivation of EGF receptors and the PI3-K/Akt pathway to modulate MAPK cascades nih.gov. In the context of parasitic infections, there is evidence of interplay between pathways like MAPK and PI3K/Akt researchgate.net. Cryptosporidium infection has been shown to suppress MAPK signaling in host intestinal epithelial cells, a mechanism that may aid in immune evasion mdpi.com. By targeting a key parasite kinase, this compound may indirectly influence these host cell signaling pathways by preventing the parasite from effectively manipulating the host cellular environment.
Table 2: Key Signaling Cascades Potentially Modulated by this compound
| Signaling Cascade | Potential Effect of this compound | Rationale |
|---|---|---|
| Calcium Signaling | Direct inhibition of a primary calcium-dependent kinase | CDPK1 is a direct transducer of calcium signals. |
| MAPK Signaling | Indirect modulation of host and parasite MAPK pathways | Inhibition of parasite processes may alter the parasite's ability to suppress host MAPK signaling. |
| PI3K/Akt Signaling | Potential downstream effects on parasite survival pathways | PI3K/Akt pathways are often involved in cell growth and survival. |
Synthetic Strategies and Chemical Scaffold Evolution for Bki 1770 and Analogs
General Synthetic Methodologies for Bumped Kinase Inhibitors
Bumped Kinase Inhibitors (BKIs) are a class of ATP-competitive inhibitors designed to selectively target protein kinases in parasites that possess a small "gatekeeper" residue, typically glycine (B1666218), in the ATP-binding pocket. nih.gov This structural feature creates a hydrophobic pocket that is not present in most mammalian kinases, which have larger gatekeeper residues. nih.gov The "bump" on the inhibitor, usually a bulky aromatic substituent, fits into this unique pocket, conferring selectivity. oup.com
The synthesis of BKIs is centered around a few core heterocyclic scaffolds, including pyrazolopyrimidines (PP), pyrrolopyrimidines (PrP), and 5-aminopyrazole-4-carboxamides (AC). nih.govnih.gov The general synthetic approach for these inhibitors involves the construction of the core scaffold followed by the introduction of various substituents (often designated as R1 and R2 groups) to modulate potency, selectivity, and pharmacokinetic properties. oup.com
For the 5-aminopyrazole scaffold, a versatile and widely used method involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the 5-aminopyrazole ring. beilstein-journals.org Another common precursor is malononitrile and its derivatives, which can react with hydrazines to yield the desired pyrazole core. beilstein-journals.orgfrontiersin.org Once the 5-aminopyrazole nucleus is formed, further functionalization, such as acylation at the 4-position to create the carboxamide, can be carried out to complete the synthesis of the AC scaffold. mdpi.com
Design Principles of the 5-aminopyrazole-4-carboxamide (AC) Scaffold
The 5-aminopyrazole-4-carboxamide (AC) scaffold emerged as a promising foundation for developing BKIs for treating diseases caused by apicomplexan parasites, such as cryptosporidiosis. oup.comnih.gov Initial BKI development focused on other scaffolds like pyrazolopyrimidines (PP), which produced potent compounds like BKI-1294. oup.comnih.gov However, some of these earlier BKIs exhibited undesirable off-target effects, including inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a key indicator of potential cardiotoxicity. nih.gov
Following the identification of the AC scaffold as a promising chemotype, a series of structural modifications were undertaken to enhance therapeutic efficacy. Medicinal chemistry campaigns focused on modifying the substituents at different positions of the pyrazole ring to optimize the structure-activity relationship (SAR). For instance, after an early AC scaffold compound, BKI-1517, showed signs of cardiotoxicity in rats despite lacking hERG inhibition, further exploration of the scaffold was pursued to identify safer and more effective candidates. nih.gov
This led to the design and synthesis of a new series of BKIs which were systematically tested. Modifications were made to the N1 position of the pyrazole ring and the carboxamide moiety. For example, the introduction of a hydroxyl aliphatic chain at the N1 position in compound BKI-1608 resulted in reduced systemic exposure and high fecal levels, which is advantageous for treating gastrointestinal infections like cryptosporidiosis. nih.gov This iterative process of design, synthesis, and testing allowed for the fine-tuning of the molecule's properties to maximize its effect on the parasite while minimizing host toxicity.
In drug development, chirality can introduce significant complexity, as different stereoisomers (enantiomers) of a molecule can have vastly different pharmacological and toxicological profiles. nih.gov The synthesis and purification of a single, desired enantiomer can be costly and challenging. Therefore, a key strategy in the evolution of the AC scaffold was the deliberate design of molecules with achiral substituent groups. nih.gov
Compounds BKI-1770 and BKI-1841 were specifically designed to possess achiral substituents. nih.govresearchgate.net This approach was a direct alternative to other efficacious BKIs that contained chiral centers. For example, some earlier BKIs contained a chiral 4-hydroxybutan-2-yl moiety or a chiral oxolane ring. nih.gov By replacing these with symmetric, achiral groups, the manufacturing process is simplified, and the potential for complications arising from stereoisomers is eliminated. This design choice represents a strategic move to create drug candidates that are not only effective but also more practical for large-scale production and clinical development. nih.gov
Development of this compound within the AC Scaffold Series
This compound was developed as part of a focused effort to optimize the 5-aminopyrazole-4-carboxamide (AC) scaffold for the treatment of cryptosporidiosis. nih.govnih.gov It emerged from a screening campaign where numerous newly designed BKIs were evaluated for their efficacy against C. parvum in both in vitro and in vivo mouse infection models. nih.gov Based on its promising initial efficacy and in vitro testing results, this compound was selected as one of the lead candidates for more detailed dose-titration studies. nih.gov
A significant design feature of this compound is its achiral structure, which simplifies synthesis and avoids potential issues related to stereoisomers. nih.gov This compound, along with its analog BKI-1708, also showed no signs of the cardiotoxicity that had limited the development of earlier BKIs. nih.gov These favorable characteristics positioned this compound as a strong candidate for further pre-clinical evaluation, including testing in larger animal models like neonatal calves. nih.govresearchgate.net
Comparative Analysis of this compound with Other BKI Analogs (e.g., BKI-1708, BKI-1841)
This compound, BKI-1708, and BKI-1841 are all analogs based on the 5-aminopyrazole-4-carboxamide (AC) scaffold and have been extensively studied as potential treatments for cryptosporidiosis. nih.gov While all three showed strong efficacy in mouse models of C. parvum infection, comparative studies revealed significant differences in their pharmacokinetic and toxicological profiles. nih.govresearchgate.net
Efficacy and Pharmacokinetics: Both this compound and BKI-1841 demonstrated efficacy in the more challenging neonatal calf model of cryptosporidiosis, reducing diarrhea and oocyst excretion. nih.govresearchgate.net However, a key difference was their required dosing interval. BKI-1841 was efficacious when dosed once daily, whereas this compound required twice-daily dosing to achieve a similar effect. nih.gov This difference is attributed to their metabolic stability; this compound was found to be rapidly depleted in plasma, while BKI-1841 showed more prolonged exposure. nih.gov this compound did, however, show high and sustained concentrations in gastrointestinal tract tissues, which is beneficial for targeting an intestinal parasite. nih.gov
Toxicity Profile: Despite their efficacy, both this compound and BKI-1841 were associated with toxicity in animal models. nih.govresearchgate.net In calves, both compounds caused hyperflexion of the limbs, observed as "dropped pasterns." nih.gov Further studies in rodents revealed that both compounds induced neurological effects, seen as a depression in movement. nih.govresearchgate.net Additionally, this compound was specifically linked to bone toxicity, causing an enlargement of the epiphyseal growth plate in both rats and mice at doses slightly above the efficacious dose. nih.govresearchgate.net In contrast, BKI-1708 did not show signs of either bone toxicity or neurological effects in mice, making it a more viable candidate for continued development. nih.govresearchgate.net
Table 1: Comparative Efficacy of BKI Analogs in Animal Models
| Compound | Animal Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|---|
| This compound | C. parvum infected mice | Efficacious | Strong Efficacy | nih.gov |
| C. parvum infected neonatal calves | 5 mg/kg BID | Reduced oocyst excretion and diarrhea | nih.govresearchgate.net | |
| BKI-1841 | C. parvum infected mice | Efficacious | Strong Efficacy | nih.gov |
| C. parvum infected neonatal calves | Efficacious (QD & BID) | Reduced oocyst excretion and diarrhea | nih.govresearchgate.net | |
| BKI-1708 | C. parvum infected mice | Efficacious | Strong Efficacy | nih.gov |
BID = twice daily; QD = once daily
Table 2: Comparative Toxicity of BKI Analogs in Animal Models| Compound | Animal Model | Observed Toxicity | Citation |
|---|---|---|---|
| This compound | Calves, Rats, Mice | Neurological effects (hyperflexion, ataxia), Bone toxicity (enlarged epiphyseal growth plate) | nih.govresearchgate.net |
| BKI-1841 | Calves, Mice | Neurological effects (hyperflexion, ataxia) | nih.govresearchgate.net |
| BKI-1708 | Mice | No significant bone toxicity or neurological effects observed | nih.govresearchgate.net |
Preclinical Efficacy Studies of Bki 1770 in Experimental Models
In Vitro Efficacy Assessments
While comprehensive data on the specific mechanisms of BKI-1770 in cell culture are not extensively detailed in the available literature, its class of compounds is noted for having strong in vitro safety profiles and superior efficacy researchgate.net.
Studies on related bumped kinase inhibitors demonstrate that these compounds can interfere with critical parasitic processes such as cell invasion and egress nih.gov. This mechanism necessitates a sustained presence of the compound for optimal efficacy against parasites like Cryptosporidium nih.gov. For this compound, its evaluation has been part of a broader effort to develop BKIs with favorable safety and efficacy profiles for treating cryptosporidiosis researchgate.netresearchgate.net.
The half-maximal effective concentration (EC50) is a key measure of a drug's potency. While the precise EC50 value for this compound against Cryptosporidium parvum is not explicitly stated in isolation, its relationship to effective in vivo concentrations has been established. During studies in murine models, peak concentrations of this compound in the duodenum and jejunum were observed to be four to 15 times its 50% effective concentration, indicating significant potency against the parasite nih.gov.
In Vivo Efficacy in Murine Models of Parasitic Infection
This compound has demonstrated strong efficacy in mouse models of C. parvum infection researchgate.netresearchgate.net. These studies are crucial for establishing proof-of-concept before advancing to larger animal trials.
The interferon-gamma knockout (IFN-γ KO) mouse is a standard model for evaluating therapeutic agents against cryptosporidiosis due to its high susceptibility to the parasite. This compound has been shown to be efficacious in IFN-γ KO mice infected with a nanoluciferase-expressing strain of C. parvum nih.gov. This model allows for the sensitive tracking of parasite burden and provides a robust system for assessing drug activity.
In the IFN-γ KO mouse model, treatment with this compound led to a significant reduction in parasite load. Studies identified a minimum efficacious dose that effectively controlled the infection nih.gov. Due to the compound being rapidly depleted from plasma, a twice-daily dosing regimen was required to maintain therapeutic concentrations and achieve strong efficacy nih.gov. In dose-response experiments, all tested groups receiving this compound showed significant differences in total daily oocyst excretion compared to untreated control groups researchgate.net.
| Experimental Model | Parasite | Key Findings | Citation |
|---|---|---|---|
| IFN-γ KO Mice | Cryptosporidium parvum (Nluc-expressing) | Demonstrated efficacy with a minimum effective dose of 30 mg/kg twice daily for 5 days. | nih.gov |
| IFN-γ KO Mice | Cryptosporidium parvum | All dosed groups showed a significant reduction in total daily oocyst excretion compared to controls. | researchgate.net |
Efficacy in Large Animal Models
To evaluate efficacy in a model that more closely mimics human clinical disease, this compound was tested in neonatal calves, an established model for cryptosporidiosis researchgate.netnih.govresearchgate.net.
The compound proved effective in the newborn calf model against C. parvum infection, leading to a reduction in both diarrhea and oocyst excretion researchgate.netresearchgate.net. In a key study, calves treated with this compound had significantly lower total oocyst excretion compared to control calves. The treated group excreted a total of 2.58 x 10⁹ oocysts, whereas the control group excreted 1.62 x 10¹⁰ oocysts over the period of days 3 to 10 post-infection nih.gov. Furthermore, treated calves showed improvements in clinical scores, fecal consistency, urine output, and weight gain nih.gov.
| Experimental Model | Parasite | Key Findings | Citation |
|---|---|---|---|
| Newborn Calves | Cryptosporidium parvum | Significantly reduced total oocyst excretion (2.58 x 10⁹ vs. 1.62 x 10¹⁰ in controls). | nih.gov |
| Newborn Calves | Cryptosporidium parvum | Reduced diarrhea and improved clinical outcomes including weight gain and fecal consistency. | researchgate.netnih.govresearchgate.net |
Studies in Neonatal Calf Models
Information regarding the efficacy of this compound in neonatal calf models is not available in published literature.
Efficacy in Neonatal Piglet Models
There are no available research findings on the efficacy of this compound when tested in neonatal piglet models.
Structure-Activity Relationship (SAR) Studies for Efficacy
Correlation between Structural Features and Antiparasitic Activity
Specific SAR studies detailing the correlation between the structural features of this compound and its antiparasitic activity have not been publicly documented.
Rational Design Based on SAR Insights
As no SAR data for this compound is available, there is no information on rational design strategies based on such insights for this compound.
Pharmacokinetic and Metabolic Research Investigations
In Vitro Metabolic Stability Analyses
In vitro studies are fundamental for predicting a compound's metabolic fate and potential interactions before proceeding to in vivo investigations. These analyses provide insights into how BKI-1770 is processed by hepatic enzymes.
In vitro characterization of this compound included studies on its hepatic metabolism using hepatocytes nih.govresearchgate.net. These studies are essential for determining the compound's susceptibility to biotransformation by liver enzymes. This compound was also characterized using hepatic S9 fractions from various species, including mice, rats, dogs, monkeys, and humans, to understand potential interspecies differences in metabolism nih.gov. The results indicated that this compound exhibited rapid depletion in plasma, suggesting a degree of metabolic instability, in contrast to BKI-1841, which showed more metabolic stability nih.gov.
Through in vitro hepatocyte metabolism studies, structures of probable metabolites of this compound were identified nih.govresearchgate.net. Further analysis using LC/MS-MS on in vivo mouse plasma samples revealed corresponding ions for three distinct metabolites nih.govresearchgate.net. Specifically, Metabolite 1 (M1) was synthesized to facilitate its quantification in subsequent studies nih.govresearchgate.net. The in vitro properties of this compound and its identified metabolites are summarized in Table 1.
Table 1: In Vitro Properties of this compound and Selected Metabolites
| Compound | CpCDPK1 IC50 (μM) | C. parvum EC50 (μM) | HsSRC IC50 (μM) | HepG2 CC50 (μM) | CRL-8155 CC50 (μM) | hERG IC50 (μM) | Solubility at pH 2 (μM) | Solubility at pH 6.5 (μM) |
| This compound | 0.002 | 0.5 | >10 | >80 | >80 | >30 | 75 | 60.2 |
| 1770-M1/M1a | <0.122 | ND | 0.1 | 1.5 | 1.4 | ND | <1.4 | <1 |
| 1770-M5 | 0.018 | 2.1 | 5.4 | >80 | >80 | ND | 89 | >100 |
Note: ND = Not Determined
In Vivo Pharmacokinetic Profiling in Research Animals
To understand the systemic exposure and distribution of this compound, in vivo pharmacokinetic studies were conducted in various research animal models, including calves, piglets, and mice nih.govresearchgate.net.
Plasma concentration profiles of this compound were assessed following oral administration in different animal species. In Cryptosporidium parvum-infected neonatal calves, this compound, administered at 5 mg/kg twice daily (BID) for 5 days, achieved an observed maximum plasma concentration (Cmax) of 10.3 ± 5.4 μM at 4 hours following the fifth dose nih.gov. In neonatal gnotobiotic piglets infected with Cryptosporidium hominis, plasma levels of this compound remained consistently low throughout the study period nih.gov. When dosed at 5 mg/kg BID for 5 days, the observed Cmax was 2.1 ± 1.4 μM at 2 hours post-fifth dose, decreasing to 0.9 ± 0.4 μM at 2 hours post-eighth dose when treatment extended to 8 days nih.gov. In mice, this compound demonstrated rapid plasma depletion, with concentrations falling to submicromolar levels within 1 to 2 hours after a single oral dose nih.gov.
Table 2: Summary of this compound Plasma Concentrations in Research Animals
| Animal Model | Dose Regimen | Time Point | Cmax (μM) |
| Neonatal Calves | 5 mg/kg BID, 5 days | 4 h post dose 5 | 10.3 ± 5.4 |
| Neonatal Piglets | 5 mg/kg BID, 5 days | 2 h post dose 5 | 2.1 ± 1.4 |
| Neonatal Piglets | 5 mg/kg BID, 8 days | 2 h post dose 8 | 0.9 ± 0.4 |
| Mice | 30 mg/kg oral, single dose | 1-2 h post dose | Submicromolar (rapid depletion) nih.gov |
Tissue distribution of this compound and its metabolites was investigated in mice following a single oral dose of 30 mg/kg nih.govresearchgate.net. The evaluation included plasma, brain tissue, and gastrointestinal tissues nih.govresearchgate.net. Notably, the metabolites 1770-M1/M1a were found to be present in high concentrations within both plasma and brain tissue at time points ranging from 2 to 4 hours post-dose in mice nih.gov.
Relationship between Pharmacokinetics and Efficacy in Preclinical Models
The pharmacokinetic profile of this compound appears to directly influence its dosing requirements for achieving efficacy in preclinical models. The rapid depletion of this compound in plasma to submicromolar concentrations within 1 to 2 hours after oral administration necessitated a twice-daily dosing regimen to maintain therapeutic levels and achieve efficacy in both mouse and calf models of cryptosporidiosis nih.gov. This contrasts with another bumped kinase inhibitor, BKI-1841, which demonstrated prolonged plasma exposure (remaining above 1 μM for more than 6 hours after a single 25 mg/kg dose in mice) and was efficacious with once-daily dosing nih.gov. The observed rapid clearance of this compound underscores the importance of its twice-daily administration schedule to sustain its therapeutic effect in preclinical studies nih.gov.
Mechanisms of Potential Off Target Interactions and Selectivity Optimization
Research on Selectivity Against Mammalian Kinases
Bumped kinase inhibitors are engineered to exploit a unique feature in the ATP-binding pocket of certain parasite kinases, specifically a small "gatekeeper" residue, which is typically a larger, bulkier residue in mammalian kinases. This structural difference is the primary basis for the selective action of BKIs against parasites like Cryptosporidium parvum while sparing host kinases.
In vitro screening of BKI-1770 has provided some insights into its selectivity for the intended parasite target, C. parvum calcium-dependent protein kinase 1 (CpCDPK1), over mammalian kinases. One key indicator of off-target activity against host kinases is the inhibition of human tyrosine kinase SRC (HsSRC). For this compound, the 50% inhibitory concentration (IC50) against HsSRC was found to be greater than 10 µM, which is significantly higher than its potent inhibition of the parasite kinase (IC50 = 0.002 µM) nih.gov. This wide therapeutic window suggests a favorable selectivity profile. Further in vitro safety evaluations have indicated that this compound has low potential for cardiotoxicity, with an IC50 for the human ether-à-go-go-related gene (hERG) channel of over 30 µM nih.gov.
| Target | IC50 (µM) | Assay Type |
|---|---|---|
| CpCDPK1 | 0.002 | Enzymatic Inhibition |
| HsSRC | >10 | Enzymatic Inhibition |
| hERG | >30 | Channel Inhibition |
Investigations into Potential Off-Target Effects in Preclinical Models
Despite promising in vitro selectivity, in vivo studies are essential to uncover potential off-target effects that may arise from complex physiological interactions. Preclinical studies in various animal models have been conducted to assess the safety and tolerability of this compound.
Preclinical toxicity studies in rats and calves revealed that this compound can cause enlargement of the epiphyseal growth plate, the area of growing tissue near the ends of long bones in children and adolescents nih.govresearchgate.net. This effect was observed at doses only slightly higher than those required for efficacy, indicating a narrow therapeutic window for this particular off-target effect.
To further investigate this bone-related toxicity, mice were used as a screening model to assess changes in the tibia epiphyseal growth plate. These studies confirmed that this compound caused a significant increase in the width of the epiphyseal growth plate nih.gov. This finding suggests that this compound may interfere with the normal process of bone development.
In addition to bone-related effects, preclinical studies in neonatal calves treated with this compound identified neurological signs, specifically hyperflexion of the limbs, described as "dropped pasterns" nih.govresearchgate.net. To explore the potential neurological basis for these observations, locomotor activity studies were conducted in mice.
Mice treated with this compound exhibited a significant decrease in distance traveled from 20 to 60 minutes post-dose. They also showed increased horizontal activity from 0 to 40 minutes and decreased vertical activity throughout the study period when compared to control animals nih.gov. These alterations in movement patterns suggest that this compound can have a depressive effect on the central nervous system in rodents, which may be related to the ataxia and dropped pasterns observed in calves nih.gov. The ready penetration of this compound into the central nervous system further supports the potential for neurological off-target effects.
Currently, there is no publicly available research on the developmental toxicity of this compound in zebrafish embryos. The zebrafish model is a powerful tool for assessing the potential of chemical compounds to interfere with embryonic development due to their rapid, external fertilization and transparent embryos. While studies on analogs of this compound have been conducted in this model system, specific data for this compound is lacking.
Strategies for Minimizing Off-Target Interactions through Chemical Modification
The identification of off-target effects in preclinical models prompted medicinal chemistry efforts to modify the this compound structure to improve its safety and tolerability. A key strategy in the development of bumped kinase inhibitors has been the optimization of the 5-aminopyrazole-4-carboxamide scaffold to enhance efficacy while minimizing liabilities such as hERG inhibition.
One significant modification in the design of this compound and its analog, BKI-1841, was the incorporation of achiral substituent groups nih.gov. This was a strategic move to create alternatives to other effective, yet chiral, BKIs. While primarily aimed at simplifying synthesis and reducing manufacturing costs, the exploration of different chemical moieties also provides an opportunity to modulate the compound's interaction with off-target proteins. The goal is to identify structural modifications that retain potent activity against the parasite kinase while reducing or eliminating interactions with mammalian targets responsible for the observed bone and neurological toxicities. The development of analogs like BKI-1708, which lacks these toxicities, demonstrates the success of this approach.
Comparative Research on Analogs with Improved Selectivity and Tolerability
To address the off-target effects observed with this compound, several analogs were developed and evaluated in comparative studies. The primary goal was to identify compounds with a wider therapeutic margin, retaining high efficacy against Cryptosporidium while exhibiting an improved safety profile.
BKI-1841, another achiral analog, was tested alongside this compound. While both compounds were effective in a newborn calf model, they both induced the "dropped pasterns" phenotype nih.govresearchgate.net. However, in mouse locomotor studies, BKI-1841 showed a more pronounced and immediate depressive effect on movement compared to this compound nih.gov. Importantly, unlike this compound, BKI-1841 did not cause a significant increase in the width of the epiphyseal growth plate in mice, suggesting a dissociation of the bone and neurological off-target effects between the two analogs nih.gov.
A more promising analog, BKI-1708, emerged from these comparative studies. In multidose toxicity studies in mice, BKI-1708 did not cause any significant increase in the width of the epiphyseal growth plate, a key advantage over this compound nih.gov. Furthermore, BKI-1708 did not produce any of the neurological effects observed with this compound and BKI-1841 in the mouse locomotor activity box nih.gov. These findings highlight BKI-1708 as a viable candidate for further development with a significantly improved tolerability profile.
| Compound | Epiphyseal Growth Plate Widening | Neurological Effects (Locomotor Activity) |
|---|---|---|
| This compound | Significant Increase | Yes (Depression of movement) |
| BKI-1841 | No Significant Increase | Yes (Depression of movement) |
| BKI-1708 | No Significant Increase | No |
Future Research Directions and Translational Perspectives
Advanced Molecular Modeling and Computational Studies
Advanced molecular modeling and computational studies play a crucial role in modern drug discovery by providing insights into molecular interactions and facilitating rational drug design. These methodologies, including molecular docking and molecular dynamics simulations, are widely employed to predict binding conformations, analyze ligand-protein interactions, and optimize lead compounds nih.govnih.gov. While the general application of these computational approaches is well-established in the design of enzyme-specific inhibitors and understanding reaction mechanisms nih.gov, specific published advanced molecular modeling or computational studies focused solely on BKI-1770 to elucidate its precise binding to its target, optimize its structure, or predict its pharmacokinetic/pharmacodynamic properties are not detailed in the available search results. However, the broader class of bumped kinase inhibitors (BKIs) has been designed to selectively target apicomplexan calcium-dependent protein kinase 1 (CDPK1) due to a naturally occurring small glycine (B1666218) gatekeeper residue in the ATP-binding site, which creates a hydrophobic pocket for BKI binding fishersci.camdpi.com. Such structural insights typically benefit from computational modeling.
Investigation of Resistance Mechanisms in Parasites
Understanding parasitic resistance mechanisms is critical for the sustained efficacy of any antiparasitic agent. Parasites can develop resistance through various mechanisms, including decreased drug uptake, active efflux of the drug, or alterations in target receptors or enzymatic cascades labsolu.ca. For instance, drug resistance in malaria parasites has been linked to complex and multifaceted mechanisms, such as the downregulation of specific tRNA modifications or genetic changes in DNA that reduce drug binding or increase drug expulsion wikipedia.orgglpbio.com. While this compound has demonstrated significant efficacy against Cryptosporidium parvum in in vitro and mouse models, with variations potentially explained by differing metabolic stabilities mims.com, specific parasite resistance mechanisms directly observed or investigated against this compound itself are not extensively detailed in the provided information. Research into how parasites might develop resistance to this compound, or to the broader class of BKIs, remains an important area for future investigation to ensure the long-term effectiveness of these compounds.
Combination Therapeutic Strategies in Preclinical Research
Combination therapeutic strategies are increasingly recognized as imperative in preclinical research, particularly for infectious diseases and cancers, to enhance efficacy and mitigate the development of drug resistance nih.govresearchgate.net. These strategies aim to leverage synergistic effects between compounds or target multiple pathways simultaneously. Preclinical studies involving combination therapies often utilize in vitro assays, such as isobolograms and parasite reduction ratio (PRR) assays, and in vivo models like humanized mouse models nih.gov. While the concept of combination therapy is a significant area of focus in drug development for parasitic diseases, specific preclinical research studies investigating this compound in combination with other therapeutic agents are not explicitly detailed in the provided search results. The development of BKIs, including this compound, as promising therapeutics for apicomplexan diseases suggests that their integration into combination regimens could be a valuable future research direction to improve treatment outcomes and overcome potential resistance.
Development of Novel Research Tools and Assays
The development of novel research tools and assays is fundamental for advancing drug discovery and understanding disease biology. These tools enable high-throughput screening, detailed mechanistic studies, and the evaluation of drug candidates in relevant biological contexts. For instance, new Giardia lamblia luciferase murine infection models and high-throughput cell assays have been developed to analyze therapeutic potential and quantify parasites glpbio.com. This compound has been utilized in in vitro screenings to assess its inhibition of CpCDPK1 and HsSRC, cytotoxicity against mammalian cells, hERG liability, and aqueous solubility biosensis.com. However, the provided information does not specifically detail the development of novel research tools or assays driven by or specifically designed for the study of this compound itself. Future research may involve creating more refined assays or models that specifically interrogate the unique aspects of this compound's mechanism of action or its interaction with host and parasite systems.
Integration of this compound Research into Broader Neglected Tropical Disease (NTD) Drug Discovery Efforts
This compound's research is significantly integrated into the broader landscape of Neglected Tropical Disease (NTD) drug discovery efforts. NTDs, such as cryptosporidiosis, continue to pose substantial public health challenges, particularly in developing countries wikipedia.orgresearchgate.net. This compound is a bumped kinase inhibitor (BKI) that selectively targets Calcium-dependent Protein Kinase 1 (CDPK1), an enzyme crucial for the life cycle of apicomplexan parasites and notably absent in mammals, making it an attractive drug target fishersci.camdpi.combiosensis.com.
This compound has been identified as a lead compound for the treatment of cryptosporidiosis, a leading cause of diarrheal disease, particularly in children and immunocompromised individuals mdpi.commims.comresearchgate.netmedkoo.comnih.gov. The development of BKIs, including this compound, is part of a strategic shift in NTD drug discovery from traditional approaches to modern strategies that incorporate medicinal chemistry, phenotypic and molecular assays, multiparameter optimization, and structural biology wikipedia.org. Collaborative initiatives, such as those involving the Drugs for Neglected Diseases Initiative (DNDi), are actively engaged in finding new treatments for NTDs like leishmaniasis and Chagas disease by screening compound libraries and refining search processes nih.gov. The ongoing research into BKIs like this compound, which demonstrate efficacy against key NTD pathogens, directly contributes to these global efforts to address the unmet medical needs associated with neglected tropical diseases nih.gov.
Q & A
Basic Research Questions
Q. What methodological frameworks are critical for formulating hypothesis-driven research questions about BKI-1770’s biochemical activity?
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and academic significance of the research question . For example, a question like “Does this compound inhibit kinase X with higher specificity than existing inhibitors?” must align with gaps in kinase inhibitor literature and address reproducibility challenges in biochemical assays. Incorporate PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., comparing IC50 values of this compound with reference compounds) .
Q. How should researchers design initial in vitro experiments to evaluate this compound’s bioactivity?
- Follow NIH preclinical guidelines for experimental rigor:
- Use ≥3 biological replicates to account for variability .
- Include positive (e.g., a known kinase inhibitor) and negative controls (e.g., solvent-only treatments) .
- Quantify outcomes using standardized metrics (e.g., IC50, EC50) and validate assays with orthogonal methods (e.g., fluorescence polarization and Western blotting for kinase activity) .
Q. What steps ensure accurate characterization of this compound’s physicochemical properties?
- Adopt IUPAC guidelines for compound characterization:
- Report purity via HPLC (>95%) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry .
- Include solubility, logP, and stability data under physiological conditions (e.g., pH 7.4 buffer at 37°C) to inform in vivo applicability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across different cell lines?
- Conduct systematic sensitivity analyses :
- Test this compound in isogenic cell lines (e.g., wild-type vs. kinase X knockout) to isolate target-specific effects .
- Use multi-omics approaches (e.g., phosphoproteomics and transcriptomics) to identify off-target pathways .
- Apply statistical models (e.g., Bayesian inference) to distinguish experimental noise from biologically relevant discrepancies .
Q. What strategies optimize this compound’s pharmacokinetic profile for translational studies?
- Employ structure-activity relationship (SAR) iterative design :
- Modify functional groups to enhance metabolic stability (e.g., replace labile esters with amides) .
- Use in silico tools (e.g., molecular dynamics simulations) to predict binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties .
- Validate improvements in murine models with pharmacokinetic parameters (e.g., AUC, Cmax, half-life) .
Q. How should cross-disciplinary teams collaborate to validate this compound’s therapeutic potential?
- Implement integrated research workflows :
- Biochemists: Perform target engagement assays (e.g., thermal shift assays) .
- Pharmacologists: Conduct dose-response studies in disease-relevant animal models .
- Computational biologists: Develop QSAR models to prioritize derivatives for synthesis .
- Document protocols in FAIR (Findable, Accessible, Interoperable, Reusable) formats to ensure reproducibility .
Methodological Resources
- Data Analysis : Use R or Python for dose-response curve fitting (e.g.,
drcpackage in R) and report 95% confidence intervals for IC50 values . - Ethical Compliance : Obtain IRB/IACUC approvals for studies involving human tissues or animal models, adhering to ARRIVE 2.0 guidelines .
- Literature Review : Leverage tools like Covidence for systematic reviews to map this compound’s role in kinase inhibitor research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
